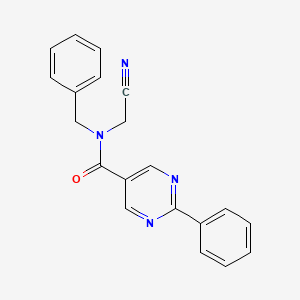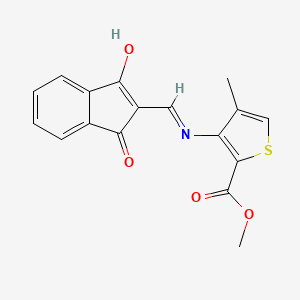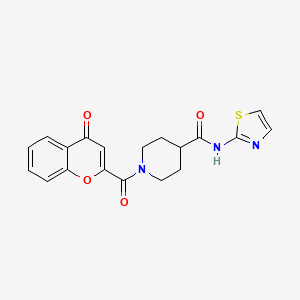![molecular formula C8H11ClN2O3S B2648679 2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide CAS No. 879361-55-4](/img/structure/B2648679.png)
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide is a chemical compound with the molecular formula C8H11ClN2O3S . It has a molecular weight of 250.71 . This compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.71 . It is typically stored at room temperature and is available in powder form .Applications De Recherche Scientifique
Herbicidal Activity
Thiazolidinone derivatives have been explored for their herbicidal activity, demonstrating effective weed control in agricultural settings. For instance, compounds with a thiazolidinone core have been synthesized and evaluated for their ability to inhibit plant growth, offering potential as selective herbicides. These studies underscore the versatility of thiazolidinone derivatives in agricultural chemistry, potentially contributing to the development of new herbicidal formulations (Liu et al., 2007; Liu et al., 2008).
Antimicrobial Activities
Thiazolidinone derivatives exhibit significant antimicrobial properties, making them valuable in the development of new antimicrobial agents. Studies have shown that these compounds can be effective against a range of bacterial and fungal pathogens, indicating their potential in addressing antibiotic resistance and expanding the arsenal of antimicrobial drugs (Mohamed et al., 2012; Radwan, 2012).
Synthesis and Catalytic Applications
Research into thiazolidinone derivatives also encompasses their synthesis and application as catalysts in organic chemistry. These compounds have been employed in various synthetic routes, demonstrating their versatility as intermediates in the preparation of more complex molecules. Their role in facilitating reactions under environmentally friendly conditions highlights the potential for thiazolidinone derivatives in green chemistry (Malla et al., 2015).
Antioxidant and Anticancer Properties
Thiazolidinone derivatives have been investigated for their antioxidant and anticancer activities. The antioxidant properties contribute to their therapeutic potential, offering protection against oxidative stress-related damage. Furthermore, some thiazolidinone compounds have shown efficacy in inhibiting cancer cell growth, suggesting their application in cancer treatment (Apotrosoaei et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3S/c1-5(9)7(13)10-2-3-11-6(12)4-15-8(11)14/h5H,2-4H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLXOZZMWZLEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)CSC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2648605.png)


![7,7-Dimethylspiro[5,6-dihydro-1-benzofuran-4,2'-oxirane]](/img/structure/B2648610.png)


![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2648613.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2648616.png)
![N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2648618.png)
